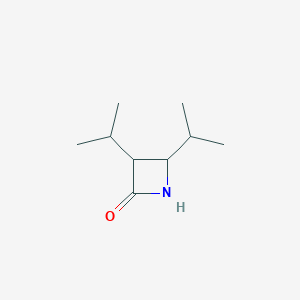
3,4-Bis(propan-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Bis(propan-2-yl)azetidin-2-one” is a chemical compound with the CAS Number: 1856133-57-7 . It has a molecular weight of 155.24 . The IUPAC name for this compound is 3,4-diisopropylazetidin-2-one .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives has been a topic of interest in medicinal chemistry due to their promising biological activity . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Molecular Structure Analysis
The molecular structure of “3,4-Bis(propan-2-yl)azetidin-2-one” can be represented by the InChI Code: 1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11) .Physical And Chemical Properties Analysis
“3,4-Bis(propan-2-yl)azetidin-2-one” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
One significant application of azetidinone derivatives is in the development of cholesterol absorption inhibitors. A study detailed the discovery of a potent, orally active inhibitor designed to enhance activity through strategic oxidation and block potential detrimental metabolic oxidation. This compound showed remarkable efficacy in reducing liver cholesteryl esters in animal models, highlighting its potential as a cholesterol-lowering agent (Rosenblum et al., 1998).
Synthesis of Selenium-Containing β-Lactams
Azetidinones have been used as key intermediates in the synthesis of selenium-containing β-lactams, known as selenacephams and selenacephems. This innovative approach utilizes bis-2-(trimethylsilyl)ethyl diselenide for the insertion of selenium into azetidinones, showcasing the versatility of azetidinones in synthesizing structurally novel β-lactams with potential biological activities (Garud, Makimura, & Koketsu, 2011).
Antitumor Activity
Azetidinone derivatives have been explored for their antitumor activities. The study of Ru(III) complexes with bis(aminophenolate) ligands, including azetidinone structures, revealed promising activity against ovarian and breast adenocarcinoma cells. These findings suggest that azetidinone-containing compounds can play a role in developing new antitumor agents (Dömötör et al., 2017).
Antifungal Applications
The synthesis and biological evaluation of novel azetidin-2-one compounds for antimicrobial activity demonstrated their effectiveness against several bacteria types. This highlights the potential of azetidinone derivatives in developing new antimicrobial agents (Saeed, Al-Jadaan, & Abbas, 2020).
Versatile Synthon for Organic Synthesis
Azetidin-2-one is acknowledged as a valuable building block in organic synthesis, enabling the creation of various biologically significant compounds. Its use spans the synthesis of beta-lactam antibiotics, aromatic beta-amino acids, peptides, and other complex molecules, showcasing the azetidinone ring's utility in diverse synthetic pathways (Deshmukh et al., 2004).
Safety and Hazards
The compound has been classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3,4-Bis(propan-2-yl)azetidin-2-one is the transpeptidase enzymes , also known as penicillin-binding proteins . These proteins play a crucial role in bacterial cell-wall synthesis .
Mode of Action
3,4-Bis(propan-2-yl)azetidin-2-one interacts with its targets by binding to the transpeptidase enzymes . This binding inhibits the function of these enzymes, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall .
Result of Action
The result of the action of 3,4-Bis(propan-2-yl)azetidin-2-one is the inhibition of bacterial growth . By disrupting the cell wall synthesis, the structural integrity of the bacterial cell wall is compromised, leading to bacterial cell death .
Propiedades
IUPAC Name |
3,4-di(propan-2-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQQFGNDCJIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(propan-2-yl)azetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

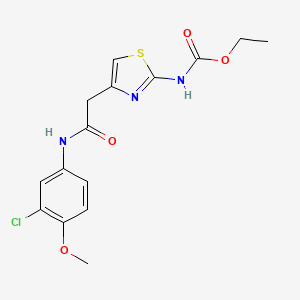
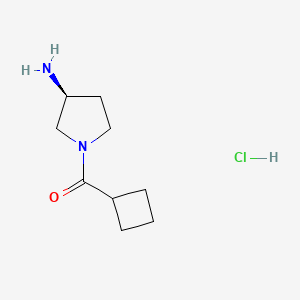
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)
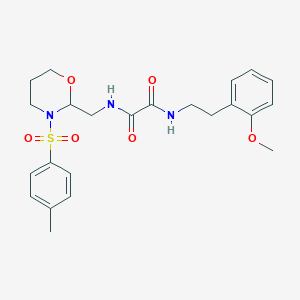
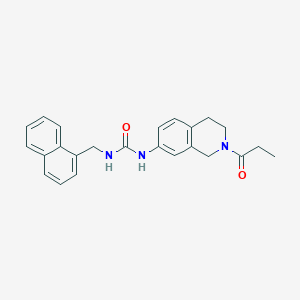
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)